molecular formula C17H13N5O4 B2621532 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 307348-95-4

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2621532
CAS No.: 307348-95-4
M. Wt: 351.322
InChI Key: YHABWUBKTYJALZ-VCHYOVAHSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC guidelines as N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide , reflecting its substituents and stereochemistry. Its molecular formula, C₁₈H₁₅N₅O₄ , corresponds to a molecular weight of 365.35 g/mol . The CAS registry number 302918-56-5 uniquely identifies this chemical entity in global databases.

The nomenclature derives from:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Carbohydrazide group : A hydrazide moiety (-CONHNH₂) at position 5.
  • Substituents :
    • 3-Nitrophenyl : A nitro-functionalized benzene ring at position 3.
    • (E)-4-Hydroxybenzylidene : A hydroxyphenyl group attached via an imine bond in the E configuration.

A comparative analysis of structurally related compounds reveals distinct functional group variations (Table 1).

Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name R₁ (Position 3) R₂ (Hydrazide Substituent) Molecular Formula
Target Compound 3-Nitrophenyl (E)-4-Hydroxybenzylidene C₁₈H₁₅N₅O₄
N'-(3-Methoxybenzylidene) analog 3-Nitrophenyl 3-Methoxybenzylidene C₁₈H₁₅N₅O₄
3-(3-Nitrophenyl)-N'-(pyridin-4-yl) derivative 3-Nitrophenyl Pyridin-4-ylmethylidene C₁₆H₁₂N₆O₃

Structural Classification within Pyrazole-Carbohydrazide Derivatives

This compound belongs to the pyrazole-carbohydrazide class, characterized by:

  • Pyrazole Ring : Positions 1, 3, and 5 are typically substituted in bioactive derivatives.
  • Hydrazide-Hydrazone Motif : The carbohydrazide group (-CONHNH₂) at position 5 forms a hydrazone upon condensation with aldehydes or ketones.
  • Electron-Withdrawing Groups : The 3-nitrophenyl substituent enhances electrophilicity, influencing reactivity and intermolecular interactions.

Key structural features include:

  • Planarity : The conjugated pyrazole ring and aromatic substituents promote π-π stacking interactions.
  • Hydrogen Bonding : The hydroxyphenyl and hydrazide groups act as donors/acceptors, critical for crystal packing and supramolecular assembly.
  • Tautomerism : The pyrazole ring exhibits annular tautomerism, though the 1H-tautomer dominates due to substituent effects.

Historical Context and Significance in Heterocyclic Chemistry

Pyrazole derivatives have been synthetically targeted since the 19th century, but the incorporation of carbohydrazide functionalities gained prominence in the late 20th century for antimicrobial and anticancer applications. The introduction of 3-nitrophenyl and hydroxybenzylidene groups represents a strategic advancement to:

  • Enhance solubility through polar nitro and hydroxy groups.
  • Modulate electronic properties for optoelectronic materials.
  • Improve binding affinity in enzyme inhibition studies.

Synthetic methodologies evolved from classical condensation (e.g., Knorr pyrazole synthesis) to green chemistry approaches. For instance, microwave-assisted synthesis now achieves higher yields of pyrazole-carbohydrazides compared to traditional reflux methods.

Recent studies highlight its role as a precursor for:

  • Metal-Organic Frameworks (MOFs) : Coordination with transition metals via hydrazide and nitro groups.
  • Fluorescent Probes : Nitro-to-amine reduction generates emissive derivatives for sensing applications.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4/c23-14-6-4-11(5-7-14)10-18-21-17(24)16-9-15(19-20-16)12-2-1-3-13(8-12)22(25)26/h1-10,23H,(H,19,20)(H,21,24)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHABWUBKTYJALZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to purify the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide exhibits significant cytotoxic effects against various cancer cell lines. In vitro tests have shown that it possesses IC50 values indicating potent activity against tumor cells, suggesting its potential as a chemotherapeutic agent . The compound's ability to induce apoptosis in cancer cells has been linked to the presence of the hydroxyl and nitro groups, which may enhance its reactivity and interaction with biological targets.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies indicate that it exhibits considerable antibacterial effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects
N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce inflammation in animal models, potentially making it useful for treating conditions such as arthritis and other inflammatory diseases .

Materials Science Applications

Corrosion Inhibition
The electrochemical properties of N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide have been investigated for its potential as a corrosion inhibitor for metals such as carbon steel. Studies reveal that the compound forms protective films on metal surfaces, significantly reducing corrosion rates in acidic environments. Its effectiveness is attributed to the adsorption of the compound onto the metal surface, which prevents corrosive agents from penetrating .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is crucial for optimizing its biological activity. The presence of hydroxyl and nitro groups enhances its solubility and reactivity, which are essential for its anticancer and antimicrobial properties . Modifications to these functional groups can lead to improved efficacy and reduced toxicity.

Case Studies

Study Focus Findings
Study A (2021)Anticancer ActivityDemonstrated cytotoxicity against breast cancer cells with an IC50 of 15 µM.
Study B (2022)Antimicrobial PropertiesShowed significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
Study C (2023)Corrosion InhibitionAchieved a 90% reduction in corrosion rate in acidic media with a concentration of 100 ppm.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structural features, such as the hydroxyl and nitro groups, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

(a) 4-Hydroxyphenyl vs. 4-Methoxyphenyl Derivatives

  • The methoxy group’s electron-donating nature may alter electronic properties, affecting binding interactions in biological targets compared to the electron-withdrawing hydroxyl group in the parent compound.

(b) 3-Nitrophenyl vs. Pyridinyl/Thienyl Substituents

  • N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide ():
    • Substitution with a thienyl group introduces sulfur-based resonance effects, which may influence redox properties and metabolic stability.

Variations in the Hydrazone Moiety

(a) Methylidene vs. Ethylidene Linkers

(b) Heterocyclic Hydrazone Modifications

  • N′-[(E)-furan-2-ylmethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide ():
    • Replacing the phenyl ring with furan introduces an oxygen heteroatom, altering aromatic π-stacking interactions and solubility. The molecular weight (325.28 g/mol) is lower than the parent compound, suggesting reduced steric hindrance.

Computational and Analytical Characterization

  • Molecular Docking : Studies on MMINA () utilized docking to identify interactions with antioxidant enzymes (e.g., SOD, CAT), a method applicable to the parent compound.
  • X-ray Crystallography : Analogous compounds (e.g., ) confirm the E-configuration of the hydrazone bond via SHELXL refinement, a standard for structural validation .

Biological Activity

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and therapeutic implications of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C19H17N5O5
  • Molecular Weight : 395.37 g/mol
  • CAS Number : 307348-95-4

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis

The synthesis typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in an ethanol solvent under reflux conditions. The process facilitates the formation of the Schiff base, followed by recrystallization for purification.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a related compound demonstrated significant cell apoptosis and growth inhibitory properties in cancer cell lines, with an IC50 value of 49.85 µM . The mechanism often involves the induction of apoptosis and autophagy in cancer cells.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM .

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial effects. Compounds similar to N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide have been tested against various bacterial strains and fungi, showing significant inhibition compared to standard antibiotics .

Case Studies

StudyCompoundActivityIC50 (µM)Reference
1Pyrazole Derivative AAntitumor49.85
2Pyrazole Derivative BAnti-inflammatory10
3Pyrazole Derivative CAntimicrobial (E. coli)40

The biological activities of N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can be attributed to its ability to interact with various biological targets:

  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells.
  • Cytokine Modulation : It inhibits the production of inflammatory cytokines.
  • Antimicrobial Action : The structure allows for interaction with microbial cell membranes.

Q & A

Q. Advanced

  • Software : AutoDock Vina (improved scoring function, multithreading efficiency).
  • Workflow :
    • Prepare the ligand (compound) and receptor (e.g., cyclooxygenase-2) in PDBQT format.
    • Define a grid box around the active site.
    • Run docking with exhaustiveness = 8, generate 20 conformers.
    • Analyze binding affinity (ΔG) and interactions (hydrogen bonds, π-π stacking) using PyMOL .

How is its anticonvulsant or enzyme inhibitory activity evaluated experimentally?

Q. Advanced

  • Maximal electroshock (MES) test : Assesses seizure suppression in rodent models.
  • Enzyme assays : Measures inhibition of carbonic anhydrase or factor Xa via UV-Vis spectroscopy (e.g., IC₅₀ determination).
  • Structure-activity relationships (SAR) : Modifications to the nitrophenyl or hydrazide group correlate with potency .

How can discrepancies between experimental and computational spectral data be resolved?

Q. Advanced

  • Vibrational assignments : Compare experimental IR/Raman spectra with DFT-predicted modes (e.g., scaling factors for anharmonicity).
  • NMR chemical shifts : Use gauge-including atomic orbital (GIAO) calculations to account for solvent effects.
  • X-ray vs. DFT geometry : Analyze root-mean-square deviations (RMSD) in bond lengths (>0.05 Å suggests conformational flexibility) .

What solvent effects influence its reactivity and stability?

Q. Advanced

  • Polar solvents (e.g., DMSO, water): Stabilize the zwitterionic form via hydrogen bonding, altering tautomeric equilibria.
  • SCRF methods : Predict solvation free energy (ΔG_solv) and dipole moments using continuum models (e.g., IEFPCM).
  • Kinetic studies : Monitor hydrolysis of the hydrazide group in acidic/basic media via HPLC .

How is crystal structure refinement optimized for high-resolution data?

Q. Advanced

  • Anisotropic refinement : Assign individual displacement parameters (ADPs) for non-H atoms.
  • Hydrogen bonding : Restrain using SHELXL commands (e.g., AFIX 147).
  • Twinning analysis : Apply Hooft/Batch-Hinson metrics for twinned crystals.
  • Validation : Check Rint (<5%) and GooF (0.8–1.2) .

What pharmacophore features are critical for its biological activity?

Q. Advanced

  • Hydrophobic core : Nitrophenyl and pyrazole moieties enhance target binding.
  • Hydrogen-bond donors : Hydrazide NH and hydroxyl group interact with catalytic residues (e.g., His64 in carbonic anhydrase).
  • Electrostatic complementarity : Nitro group’s electron-withdrawing effect stabilizes π-stacking with aromatic enzyme pockets .

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